molecular formula C15H16BrN5 B11783049 1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

Cat. No.: B11783049
M. Wt: 346.22 g/mol
InChI Key: UDTIGIHMKWSOMY-UHFFFAOYSA-N
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Description

1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromophenyl group attached to a triazolopyridazine core, which is further connected to a methylpropanamine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the methylpropanamine moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
  • 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness

1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of the methylpropanamine moiety.

Properties

Molecular Formula

C15H16BrN5

Molecular Weight

346.22 g/mol

IUPAC Name

1-[6-(3-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C15H16BrN5/c1-9(2)14(17)15-19-18-13-7-6-12(20-21(13)15)10-4-3-5-11(16)8-10/h3-9,14H,17H2,1-2H3

InChI Key

UDTIGIHMKWSOMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)Br)N

Origin of Product

United States

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